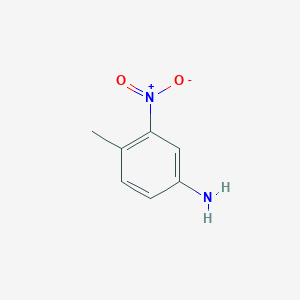

4-Methyl-3-nitroaniline

Overview

Description

Chemical Structure and Properties

4-Methyl-3-nitroaniline (C₇H₈N₂O₂, molecular weight 152.15 g/mol) is an aromatic amine derivative with a nitro group at the 3-position and a methyl group at the 4-position on the benzene ring. It serves as a critical intermediate in organic synthesis, particularly in pharmaceutical manufacturing. For instance, it is a precursor in the synthesis of imatinib mesylate, an anticancer drug, where it undergoes condensation, reduction, and cyclization reactions .

Synthesis and Applications The compound is synthesized via reactions such as benzoylation of this compound with benzoyl chloride in dichloromethane , or through catalytic hydrogenation processes . Its role extends to catalytic studies, where it is monitored as a byproduct in the reduction of 2,4-dinitrotoluene (DNT) to 2,4-diaminotoluene (TDA) using palladium-decorated catalysts .

Preparation Methods

Regioselective Nitration Using Protective Groups

Acetylation for Ortho-Directing Effects

Acetylating the amino group (-NH₂) to form 4-methylacetanilide shifts nitration to the ortho position relative to the methyl group (-CH₃) .

Mechanism :

-

The acetamide group (-NHCOCH₃) acts as a strong activating group, directing NO₂⁺ to the ortho position via resonance .

-

Subsequent hydrolysis (HCl/H₂O) regenerates the free amine .

Outcome :

Succinimide Protection for Enhanced Para Selectivity

N-succinimidil derivatives, less activating than acetamides, allow the methyl group to dominate regioselectivity .

Procedure :

-

Protection : 4-Methylaniline reacts with succinic anhydride to form N-(4-methylphenyl)succinimide .

-

Nitration : HNO₃/H₂SO₄ in AcOH nitrates the para position relative to -CH₃ .

-

Hydrolysis : Acidic conditions regenerate 4-methyl-3-nitroaniline .

Outcome :

Industrial-Scale Production

Process Optimization

Industrial synthesis scales the laboratory protocol with adjustments for efficiency and safety:

-

Continuous Reactors : Enable precise temperature control (0–10°C) and automated reagent addition .

-

Neutralization : Bulk NaOH solutions quench reactions, reducing waste acid volumes .

Purification :

-

Recrystallization : Ethanol recrystallization removes isomers and byproducts, achieving >98% purity .

-

Drying : Vacuum drying at 50°C yields free-flowing crystals .

Quality Control :

Comparative Analysis of Synthetic Routes

Mechanistic Insights into Nitration

Electrophilic Aromatic Substitution (EAS)

The nitration mechanism involves three steps:

-

Nitronium Ion Formation : HNO₃ protonated by H₂SO₄ generates NO₂⁺ .

-

Attack on Aromatic Ring : NO₂⁺ targets the most activated position (ortho/para to -NH₂ or -CH₃) .

Steric and Electronic Effects

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-3-nitroaniline undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Substitution: The amino group can participate in electrophilic aromatic substitution reactions, such as acylation and alkylation.

Common Reagents and Conditions:

Reduction: Hydrogen gas, palladium on carbon catalyst.

Substitution: Acetic anhydride for acylation, alkyl halides for alkylation.

Major Products Formed:

Reduction: 4-Methyl-3-phenylenediamine.

Substitution: N-acylated or N-alkylated derivatives of this compound.

Scientific Research Applications

Organic Synthesis

4-Methyl-3-nitroaniline serves as a versatile intermediate in organic synthesis. It is primarily used for:

- Nitration Reactions : The compound can undergo further nitration to introduce additional nitro groups, enhancing its reactivity for subsequent reactions .

- Schiff Base Formation : It can react with aldehydes and ketones to form Schiff bases, which are important intermediates in organic synthesis processes .

Dye Production

This compound is utilized in the manufacture of dyes and pigments, particularly azo dyes, which are widely used in textiles and other industries. The nitro group in its structure allows for the formation of various colored compounds through coupling reactions with diazonium salts .

Biochemical Applications

This compound has several applications in biochemistry:

- Cell Culture : It is used in cell culture and transfection processes due to its properties that can influence cellular functions .

- Analytical Chemistry : The compound is employed in chromatographic techniques for the separation and analysis of various biological samples .

Environmental Applications

Research indicates that this compound can be involved in bioremediation processes. Its structure allows it to be degraded by specific microorganisms, which can help in the remediation of contaminated environments .

Case Study 1: Synthesis of Azo Dyes

In a study focusing on the synthesis of azo dyes, this compound was reacted with diazonium salts to produce vibrant dyes used in textiles. The efficiency of the dyeing process was evaluated based on color fastness and stability under various conditions.

Case Study 2: Bioremediation Potential

A research project investigated the use of this compound as a substrate for microbial degradation. Results showed that specific bacterial strains could effectively metabolize this compound, suggesting potential applications in environmental cleanup strategies.

Mechanism of Action

The mechanism of action of 4-Methyl-3-nitroaniline involves its interaction with biological molecules. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to the inhibition of enzymes and disruption of cellular processes. The compound’s effects are mediated through its ability to form hydrogen bonds and participate in electron transfer reactions .

Comparison with Similar Compounds

Structural Isomers and Positional Effects

4-Methyl-3-nitroaniline has several structural isomers, including:

- 2-Methyl-4-nitroaniline

- 2-Methyl-5-nitroaniline

- 4-Methyl-2-nitroaniline

- 3-Methyl-4-nitroaniline

Table 1: Key Physical Properties of Selected Isomers

Positional Effects on Taste The position of substituents significantly impacts taste. 2-Substituted 5-nitroanilines (e.g., 2-methyl-5-nitroaniline) are sweet, whereas 4-substituted 3-nitroanilines (e.g., this compound) lack sweetness due to differences in hydrogen bonding donor-acceptor (DH-B) interactions .

Reactivity in Catalytic Reactions

In catalytic hydrogenation of DNT to TDA, this compound is detected alongside isomers like 2-methyl-3-nitroaniline and 2-methyl-5-nitroaniline. These isomers exhibit varying reactivity profiles due to steric and electronic effects:

- This compound : Forms stable intermediates in Pd/CoFe₂O₄-catalyzed reactions .

- 2-Methyl-5-nitroaniline : More prone to photodegradation, yielding intermediates like o-toluidine .

Table 2: Reactivity Comparison in Catalytic Systems

Hydrogen Bonding and Crystal Packing

Quantum mechanical studies (RHF/311++G(3df,2p) and B3LYP/311++G(3df,2p)) reveal differences in intermolecular interactions among methyl-substituted nitroanilines:

- This compound: Exhibits hydrogen bonding with interaction energies up to 5.59 kcal/mol, influencing its crystalline polymorphs (e.g., a monoclinic form with Z′ = 2) .

- 2-Methyl-4-nitroaniline : Shows weaker interactions (0.23–1.45 kcal/mol), leading to less stable crystal structures .

Table 3: Hydrogen Bonding Energies in Selected Compounds

| Compound | Interaction Energy (kcal/mol) | Crystal System Observations |

|---|---|---|

| This compound | 0.23–5.59 | Monoclinic polymorph with Z′ = 2 |

| 2-Methyl-4-nitroaniline | 0.23–1.45 | Less defined packing motifs |

Pharmaceutical Relevance

This compound is preferred in drug synthesis due to its optimized steric and electronic profile:

- Imatinib mesylate synthesis : Achieves >50% yield and >99.5% purity when using this compound as a precursor .

- Nilotinib analogues : Its derivatives exhibit potent anticancer activity in ferrocene-modified compounds .

In contrast, isomers like 3-methyl-4-nitroaniline are less utilized in pharmaceuticals but find niche roles in organic nonlinear optical materials .

Biological Activity

4-Methyl-3-nitroaniline (C₇H₈N₂O₂) is an organic compound primarily used in the synthesis of dyes and pigments. Its structure features a nitro group (-NO₂) and an amino group (-NH₂) attached to a methyl-substituted aromatic ring, which contributes to its biological activity. This article explores the compound's biological activity, including its antibacterial, antifungal, cytotoxic, and anti-inflammatory properties, supported by data tables and relevant research findings.

This compound is characterized by the following chemical properties:

- Molecular Formula : C₇H₈N₂O₂

- Molecular Weight : 152.15 g/mol

- CAS Number : 99-55-8

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial properties of this compound against various pathogens. The compound exhibits both antibacterial and antifungal activities.

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 12.5 µg/mL | |

| Pseudomonas aeruginosa | 30 µg/mL | |

| Candida albicans | 25 µg/mL |

The nitro group in this compound plays a crucial role in its biological activity. It can undergo reduction to form reactive intermediates that interact with microbial enzymes and proteins, leading to inhibition of growth. For example, the inhibition of the enzyme 14α-demethylase in fungi has been linked to the compound's antifungal activity .

Cytotoxicity

The cytotoxic effects of this compound have been evaluated using various assays.

The compound exhibited significant cytotoxicity against Artemia salina, indicating potential toxicity in aquatic environments.

Anti-inflammatory Activity

Research indicates that nitro compounds, including this compound, may possess anti-inflammatory properties due to their ability to modulate cellular signaling pathways.

- Nitro fatty acids derived from similar structures have been shown to react with specific proteins involved in inflammation, potentially altering their function .

Study on Antibacterial Properties

A recent study focused on synthesizing derivatives of this compound to enhance its antibacterial efficacy. The results showed that modifications at different positions on the aromatic ring could significantly increase activity against Gram-positive bacteria such as Staphylococcus aureus .

Environmental Impact Assessment

An environmental study assessed the toxicity of this compound in aquatic ecosystems. It was found that concentrations exceeding 50 µg/mL could adversely affect marine life, particularly crustaceans like Artemia salina . This finding highlights the importance of regulating this compound's use in industrial applications.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-methyl-3-nitroaniline, and how do reaction conditions influence yield?

- Methodology : this compound (CAS 119-32-4) is typically synthesized via nitration of 3-methylaniline. Controlled nitration conditions (e.g., HNO₃/H₂SO₄ at 0–5°C) are critical to avoid over-nitration. Post-synthesis purification via recrystallization (ethanol/water) ensures high purity (>98%) . Characterization by NMR (¹H/¹³C) and GC-MS is essential to confirm structure and monitor byproducts .

- Key Variables : Temperature control during nitration minimizes di-nitration byproducts. Solvent polarity during recrystallization affects crystal purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodology : UV-Vis spectroscopy (λmax ~350 nm in acetonitrile) identifies nitroaromatic absorption bands. FT-IR confirms functional groups (e.g., -NO₂ asymmetric stretch at ~1520 cm⁻¹, -NH₂ bend at ~1620 cm⁻¹) . High-resolution mass spectrometry (HRMS) validates molecular mass (C₇H₈N₂O₂, m/z 152.15) .

Q. How can researchers resolve discrepancies in reported melting points for this compound?

- Methodology : Literature melting points vary (e.g., 276–328°C) due to impurities or polymorphic forms. Differential Scanning Calorimetry (DSC) under inert gas (N₂) provides precise phase-transition data. Compare results with standards from reputable suppliers (e.g., TCI, 98% purity, mp ~276°C) .

Advanced Research Questions

Q. What mechanistic insights govern the photodegradation of this compound under UV irradiation?

- Methodology : UV-photolysis in surfactant-assisted systems (e.g., SDS micelles) generates intermediates like 2,4-diaminotoluene and o-toluidine. HPLC-UV/Vis with retention time matching identifies degradation products. Kinetic studies (pseudo-first-order models) quantify degradation rates .

- Data Contradiction : Conflicting degradation pathways (e.g., nitro-group reduction vs. ring hydroxylation) may arise from solvent polarity or surfactant concentration .

Q. How does this compound influence fluorescence quenching in aromatic systems?

- Methodology : Steady-state fluorescence assays in toluene or 1,4-dioxane measure quenching efficiency (Stern-Volmer plots). Compare with analogs (e.g., 4-nitroaniline) to assess substituent effects. The electron-withdrawing nitro group enhances quenching via charge-transfer interactions .

- Advanced Analysis : Time-resolved fluorescence spectroscopy distinguishes static vs. dynamic quenching mechanisms .

Q. Can this compound exhibit nonlinear optical (NLO) properties analogous to MNA (2-methyl-4-nitroaniline)?

- Methodology : Single-crystal X-ray diffraction determines molecular alignment in the solid state. Hyper-Rayleigh scattering or electro-optic coefficient measurements (e.g., Pockels effect) assess second-order susceptibility (χ²). Theoretical DFT calculations predict dipole moment alignment for NLO activity .

- Contradiction : Unlike MNA, this compound’s meta-nitro group may disrupt centrosymmetric packing, limiting bulk NLO response. Comparative crystallography is critical .

Q. Data Contradiction Analysis

Q. How should researchers address inconsistencies in reported synthetic yields of this compound?

- Methodology : Replicate procedures from multiple sources (e.g., Sigma-Aldrich vs. TCI protocols) while controlling variables (reagent purity, cooling rates). Statistical analysis (ANOVA) identifies significant yield differences. Cross-validate with independent characterization (e.g., elemental analysis) .

Properties

IUPAC Name |

4-methyl-3-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2/c1-5-2-3-6(8)4-7(5)9(10)11/h2-4H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDIIPKWHAQGCJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2 | |

| Record name | 5-NITRO-4-TOLUIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4091 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7025633 | |

| Record name | 4-Methyl-3-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7025633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

5-nitro-4-toluidine appears as a orange-red or yellow crystalline solid. Insoluble in water. May be toxic by ingestion. Used to make dyes and pigments. | |

| Record name | 5-NITRO-4-TOLUIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4091 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Flash Point |

315 °F (NTP, 1992) | |

| Record name | 5-NITRO-4-TOLUIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4091 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 72 °F (NTP, 1992) | |

| Record name | 5-NITRO-4-TOLUIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4091 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

1.312 (NTP, 1992) - Denser than water; will sink | |

| Record name | 5-NITRO-4-TOLUIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4091 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Density |

5.8 (NTP, 1992) - Heavier than air; will sink (Relative to Air) | |

| Record name | 5-NITRO-4-TOLUIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4091 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

119-32-4; 60999-18-0, 119-32-4 | |

| Record name | 5-NITRO-4-TOLUIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4091 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-Methyl-3-nitroaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=119-32-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Amino-2-nitrotoluene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000119324 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methyl-3-nitroaniline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7731 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenamine, 4-methyl-3-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Methyl-3-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7025633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-nitro-p-toluidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.922 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-METHYL-3-NITROANILINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SM8UZ1Q81F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

172 to 174 °F (NTP, 1992) | |

| Record name | 5-NITRO-4-TOLUIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4091 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.